REACTION_SMILES
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[C:1]([c:2]1[cH:3][cH:4][c:5](-[c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]2[F:12])[cH:13][cH:14]1)#[CH:15].[Cl:16][c:17]1[c:18](-[c:23]2[cH:24][cH:25][c:26]([C:29]([CH3:30])=[O:31])[cH:27][cH:28]2)[cH:19][cH:20][cH:21][cH:22]1.[S:32](=[O:33])(=[O:34])([OH:35])[OH:36].[cH:37]1[cH:38][cH:39][cH:40][cH:41][cH:42]1>>[Cl:16][c:17]1[c:18](-[c:23]2[cH:24][cH:25][c:26]([CH2:29][CH3:30])[cH:27][cH:28]2)[cH:19][cH:20][cH:21][cH:22]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C#Cc1ccc(-c2ccccc2F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1ccc(-c2ccccc2Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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CCc1ccc(-c2ccccc2Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |